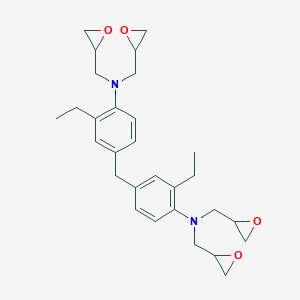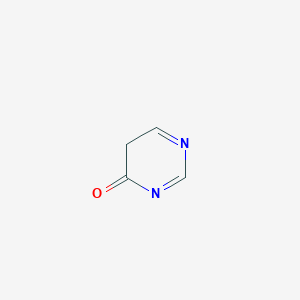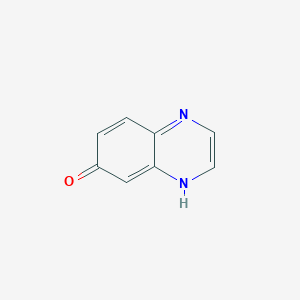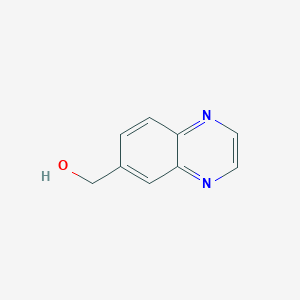
p-Toluensulfinato de sodio tetrahidratado
Descripción general
Descripción
Sodium p-Toluenesulfinate Tetrahydrate is a chemical compound with the molecular formula C7H7NaO2S·4H2O. It is the hydrate form of the sodium salt of para-toluenesulfinic acid. This compound appears as a white to light yellow powder or crystalline solid and is soluble in water and ethanol . It is widely used in organic synthesis and various industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Sodium p-Toluenesulfinate Tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfoxide compounds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Sodium p-Toluenesulfinate Tetrahydrate, also known as P-Toluenesulfinic Acid Sodium Salt Tetrahydrate, is a chemical compound that is primarily used in the field of organic synthesis
Mode of Action
The compound is the hydrate of the sodium salt of para-toluenesulfinic acid . The molecular geometry around the sulfur atom is tetrahedral with X–S–Y angles spanning a range of 102.23 (6)–110.04 (6) . In the crystal, the water molecules connect the sodium cations into chains along the b axis via O—H O hydrogen bonds .
Biochemical Pathways
It is known that the compound is used in organic synthesis , suggesting that it may play a role in various chemical reactions.
Pharmacokinetics
It is known that the compound is soluble in water and ethanol , which could potentially influence its bioavailability.
Result of Action
It is known that the compound is used as a supporting electrolyte for depositing polypyrrole membranes . It was also used as a solute to study the performance of resin particles .
Action Environment
The action, efficacy, and stability of Sodium p-Toluenesulfinate Tetrahydrate can be influenced by various environmental factors. For instance, the compound is a hydrate, suggesting that its stability and efficacy could be affected by humidity and temperature . Furthermore, the compound is soluble in water and ethanol , suggesting that its action could be influenced by the presence of these solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium p-Toluenesulfinate Tetrahydrate can be synthesized through the reduction of p-toluenesulfonyl chloride. The process involves the following steps:
Hydrolysis: p-Toluenesulfonyl chloride is hydrolyzed in the presence of water to form p-toluenesulfinic acid.
Neutralization: The resulting p-toluenesulfinic acid is then neutralized with sodium hydroxide to form sodium p-toluenesulfinate.
Crystallization: The compound is crystallized from an aqueous solution to obtain the tetrahydrate form.
Industrial Production Methods: In industrial settings, the production of Sodium p-Toluenesulfinate Tetrahydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated crystallization techniques enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Sodium p-Toluenesulfinate Tetrahydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to form p-toluenesulfonic acid.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Oxidation: It can be oxidized to form p-toluenesulfonic acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Major Products:
Reduction: p-Toluenesulfonic acid.
Substitution: Various substituted toluenesulfinates.
Oxidation: p-Toluenesulfonic acid.
Comparación Con Compuestos Similares
Sodium p-Toluenesulfonate: Similar in structure but contains a sulfonate group (-SO3Na) instead of a sulfinic group.
Sodium Benzenesulfinate: Contains a benzene ring instead of a toluene ring.
Sodium Methanesulfinate: Contains a methane group instead of a toluene ring.
Uniqueness: Sodium p-Toluenesulfinate Tetrahydrate is unique due to its specific reactivity and solubility properties. The presence of the sulfinic group allows it to participate in a wider range of chemical reactions compared to its sulfonate counterpart. Additionally, its tetrahydrate form enhances its stability and solubility in aqueous solutions .
Propiedades
IUPAC Name |
sodium;4-methylbenzenesulfinate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.4H2O/c1-6-2-4-7(5-3-6)10(8)9;;;;;/h2-5H,1H3,(H,8,9);;4*1H2/q;+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRYQZBDONMGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635646 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868858-48-4 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular geometry around the sulfur atom in Sodium p-Toluenesulfinate Tetrahydrate?
A1: The molecular geometry around the sulfur atom in Sodium p-Toluenesulfinate Tetrahydrate is tetrahedral. [] This is a common geometry for sulfur atoms with four bonds. The X–S–Y angles in this compound range from 102.23 (6)°–110.04 (6)°. []
Q2: How are the sodium cations organized within the crystal structure of Sodium p-Toluenesulfinate Tetrahydrate?
A2: In the crystal structure, water molecules play a crucial role in organizing the sodium cations. They form chains of sodium cations along the b axis via O—H⋯O hydrogen bonds. [] Additionally, an intermolecular O—H⋯π interaction is observed within the crystal structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


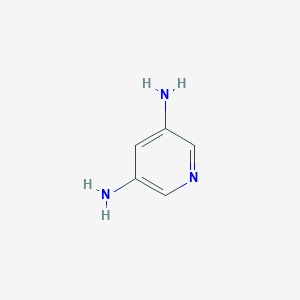
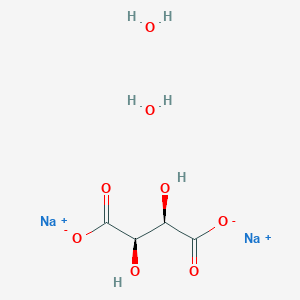
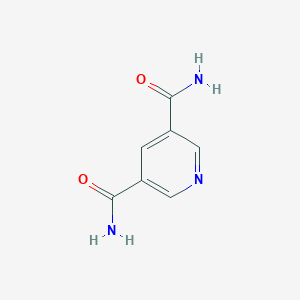
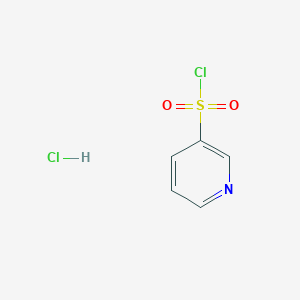
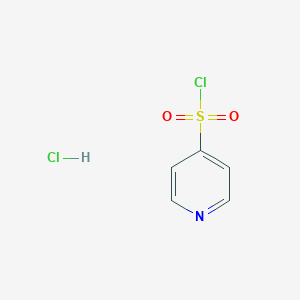
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
